Enhanced Hydrophobicity: Predicted LogP of (4-(2-Cyanoethyl)phenyl)boronic acid vs. 4-Cyanophenylboronic Acid
The target compound exhibits a significantly higher predicted partition coefficient (cLogP) compared to its shorter analog, 4-cyanophenylboronic acid, indicating greater lipophilicity. This difference is a direct consequence of the additional ethylene spacer in the cyanoethyl side chain [1]. For comparison, 4-cyanophenylboronic acid has a predicted LogP of approximately 1.2, while (4-(2-cyanoethyl)phenyl)boronic acid is predicted to have a LogP of approximately 1.4-1.5 [2]. This property can influence solubility, membrane permeability, and purification behavior.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~1.4 - 1.5 (predicted) |
| Comparator Or Baseline | 4-Cyanophenylboronic acid (CAS 126747-14-6): ~1.2 (predicted) |
| Quantified Difference | ~0.2 - 0.3 log unit increase |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Higher lipophilicity can be a critical differentiator in medicinal chemistry for optimizing bioavailability and blood-brain barrier penetration.
- [1] ChemExper Chemical Directory. (n.d.). Search results for 4-cyanophenylboronic acid. View Source
- [2] MMsINC Database Search. (n.d.). Database record for compound. View Source
